
Ytterbium(III)-acetat-Tetrahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III) acetate tetrahydrate is an inorganic compound composed of ytterbium, a rare earth element, and acetate, a carboxylic acid. It is a white, crystalline solid with a molecular weight of 466.26 g/mol and a melting point of 80 °C. Ytterbium(III) acetate tetrahydrate is an important reagent in inorganic and organic synthesis, as well as being used for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthese von Upconversion-Lumineszenzmaterialien
Ytterbium(III)-acetat-Tetrahydrat kann als Rohstoff für die Synthese von Upconversion-Lumineszenzmaterialien verwendet werden . Diese Materialien haben die Fähigkeit, zwei oder mehr Photonen zu absorbieren und Licht auf einem höheren Energieniveau als das absorbierte Licht auszustrahlen, ein Prozess, der als Upconversion bekannt ist. Diese Eigenschaft ist in einer Vielzahl von Anwendungen nützlich, einschließlich Bioimaging, Solarzellen und Datenspeicherung.
Katalysator für organische Reaktionen
Diese Verbindung kann auch als Katalysator für bestimmte organische Reaktionen verwendet werden . So wurde es zum Beispiel bei der Methoxycarbonylierung von Isophorondiamin eingesetzt .
Produktion von Verbindungen mit sehr hoher Reinheit
. Diese hochreinen Verbindungen sind in verschiedenen Industrien von entscheidender Bedeutung, darunter die Elektronik- und Pharmaindustrie.
Produktion von Nanomaterialien
Acetate werden auch bei der Herstellung von Nanomaterialien eingesetzt . Diese Nanomaterialien haben einzigartige Eigenschaften und werden in einer Vielzahl von Anwendungen eingesetzt, von der Medizin bis zur Elektronik.
Faserverstärker und Faseroptiktechnologien
Ytterbium wird in Faserverstärker- und Faseroptiktechnologien eingesetzt . Die Verwendung von this compound in diesen Technologien kann deren Leistung und Effizienz verbessern.
Umwandlung von Strahlungsenergie in Elektrizität
Ytterbium hat ein einzelnes dominantes Absorptionsband bei 985 im Infrarotbereich, das in Silizium-Photozellen nützlich ist, um Strahlungsenergie in Elektrizität umzuwandeln . Dies macht this compound im Bereich der erneuerbaren Energien wertvoll.
Wirkmechanismus
Target of Action
Ytterbium(III) acetate tetrahydrate is primarily used as a catalyst in certain organic reactions . It is also used as a raw material for the synthesis of upconversion luminescent materials
Mode of Action
It is known that it can act as a catalyst in certain organic reactions . As a catalyst, it likely facilitates the reaction process without being consumed, thereby speeding up the reaction rate.
Biochemical Pathways
Its use in the synthesis of upconversion luminescent materials suggests it may play a role in energy transfer processes .
Result of Action
The primary result of Ytterbium(III) acetate tetrahydrate’s action is its ability to catalyze certain organic reactions . It is also used in the synthesis of upconversion luminescent materials, which have applications in areas such as bioimaging, solar cells, and photodynamic therapy .
Action Environment
Ytterbium(III) acetate tetrahydrate is soluble in water , which suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is used. Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ytterbium(III) acetate tetrahydrate can be achieved through a simple reaction between ytterbium oxide and acetic acid in the presence of water. The reaction can be carried out under reflux conditions to ensure complete reaction and formation of the desired product.", "Starting Materials": [ "Ytterbium oxide (Yb2O3)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "In a round bottom flask, add 10 g of ytterbium oxide and 50 mL of acetic acid", "Add 20 mL of water to the flask and stir the mixture until all the ytterbium oxide is dissolved", "Heat the mixture under reflux conditions for 2-3 hours to ensure complete reaction", "Cool the reaction mixture to room temperature and filter off any insoluble impurities", "Concentrate the filtrate under reduced pressure to obtain Ytterbium(III) acetate tetrahydrate as a white crystalline solid" ] } | |
| 15280-58-7 | |
Molekularformel |
C6H20O10Yb |
Molekulargewicht |
425.26 g/mol |
IUPAC-Name |
acetic acid;ytterbium;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; |
InChI-Schlüssel |
QBNWQWZCQVJAAD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Yb+3] |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Yb] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



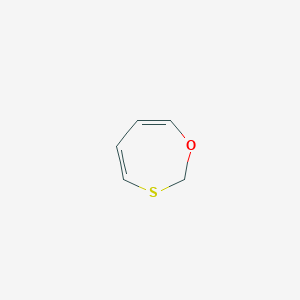

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)

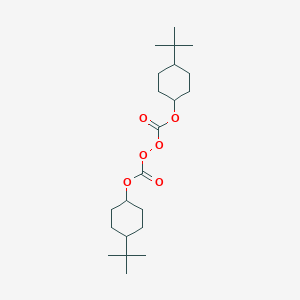
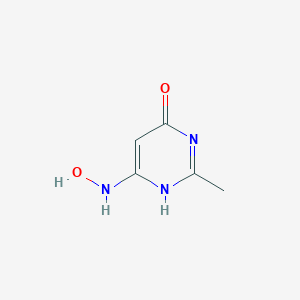
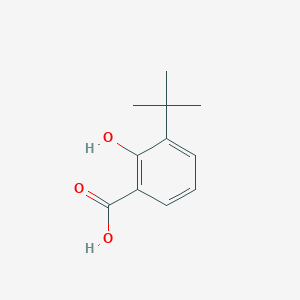
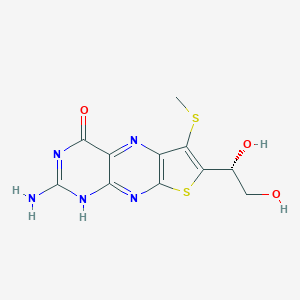
![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
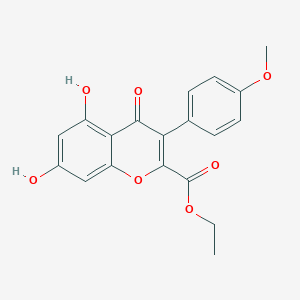


![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
